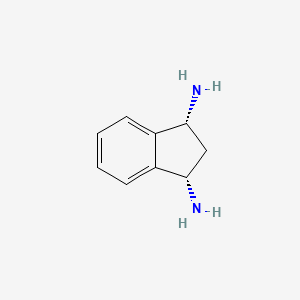
(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a dihydroindene backbone with two amine groups at the 1 and 3 positions. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine typically involves several steps, starting from readily available precursors. One common method involves the reduction of a suitable precursor, such as a nitro compound or an imine, followed by cyclization to form the dihydroindene ring. The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantioselectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates, often involving elevated temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is frequently employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The stereochemistry of the compound plays a crucial role in determining the specificity and strength of these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: Another chiral amine with similar structural features.
(1R,3S)-4-Cyclopentene-1,3-diol: A compound with a similar dihydroindene backbone but different functional groups.
Uniqueness
(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(1R,3S)-2,3-dihydro-1H-indene-1,3-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9+ |
Clé InChI |
CLTXLGPSIXHRDP-DTORHVGOSA-N |
SMILES isomérique |
C1[C@H](C2=CC=CC=C2[C@H]1N)N |
SMILES canonique |
C1C(C2=CC=CC=C2C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)


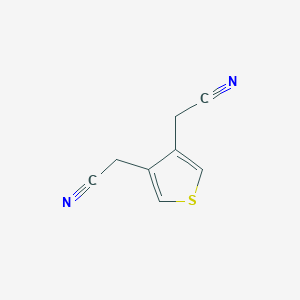

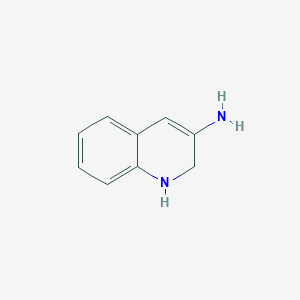
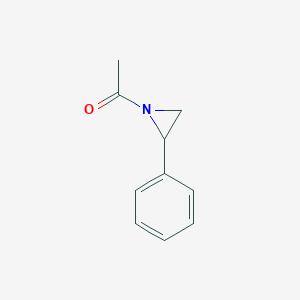
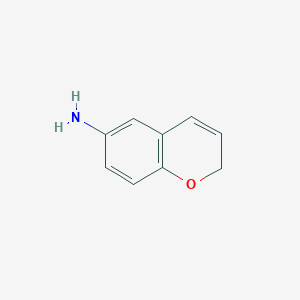
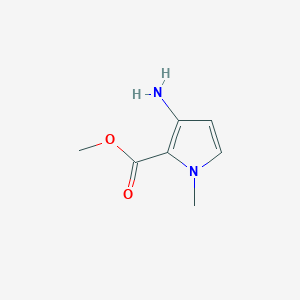
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)

